molecular formula C16H26N4O2 B7897422 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897422
M. Wt: 306.40 g/mol
InChI Key: LCKVNTIDJDWBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 939986-31-9) is a compound with notable biological activity, particularly in the context of pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula C17H27N3O2C_{17}H_{27}N_{3}O_{2} and a molecular weight of 305.42 g/mol. It is classified under piperidinecarboxylic acids and exhibits structural features that are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as a therapeutic agent. Key areas of focus include:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in inflammatory processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antibacterial activity against certain strains of bacteria, although detailed mechanisms remain to be fully elucidated.

Enzymatic Inhibition

A study published in Molecules highlights the compound's potential as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in mediating inflammatory responses. The results indicated that derivatives of this compound could effectively reduce the release of pro-inflammatory cytokines such as IL-1β in vitro .

Case Study 1: JAK Inhibition

In a controlled study, derivatives similar to 3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidine were tested for their ability to inhibit JAK-mediated pathways. The findings revealed a concentration-dependent inhibition of cytokine release, suggesting potential therapeutic applications in treating autoimmune diseases .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of related piperidine derivatives against various bacterial strains. The results indicated effective inhibition at concentrations ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin . This suggests that the compound may have utility in developing new antimicrobial agents.

Data Tables

Activity Compound Concentration Effect
JAK Inhibition3-[(4-Methyl-pyrimidin-2-ylamino)-methyl]-piperidineVaries (0.1 - 50 µM)Reduced IL-1β release
Antibacterial ActivityRelated piperidine derivatives0.78 - 3.125 μg/mLEffective against MRSA and other strains

Properties

IUPAC Name

tert-butyl 3-[[(4-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-12-7-8-17-14(19-12)18-10-13-6-5-9-20(11-13)15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKVNTIDJDWBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.